

Application Notes and Protocols for Azelaprag Administration in Mouse Models of Obesity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaprag (BGE-105) is an orally available, small molecule agonist of the apelin receptor (APJ). The apelin signaling pathway is recognized for its role in regulating energy metabolism and has been identified as a promising therapeutic target for metabolic diseases, including obesity. Azelaprag is being investigated for its potential to mimic the metabolic benefits of exercise. In preclinical studies using mouse models of diet-induced obesity (DIO), azelaprag has demonstrated significant efficacy in promoting weight loss and improving body composition, particularly when used in combination with incretin-based therapies such as GLP-1 and dual GLP-1/GIP receptor agonists.

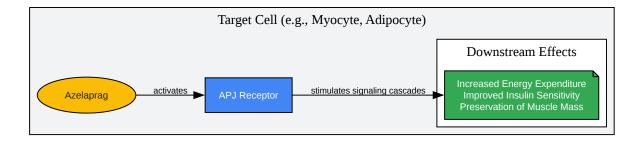
These application notes provide a summary of the key findings from preclinical studies of **azelaprag** in obese mouse models and offer detailed protocols for researchers interested in conducting similar experiments.

Mechanism of Action: The Apelin-APJ Signaling Pathway

Azelaprag exerts its therapeutic effects by activating the APJ receptor, the endogenous receptor for the peptide apelin. Apelin is known as an "exerkine" because its levels increase in response to physical exercise, and it mediates many of the beneficial effects of exercise on



metabolism. Activation of the APJ receptor by **azelaprag** is thought to stimulate several downstream signaling cascades that enhance energy expenditure, improve insulin sensitivity, and promote the maintenance of muscle mass. The synergistic effect of **azelaprag** with incretin drugs, which primarily reduce appetite, offers a dual approach to obesity treatment by simultaneously decreasing energy intake and increasing energy expenditure.[1]



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Caption: **Azelaprag** activates the APJ receptor, leading to metabolic benefits.

Efficacy of Azelaprag in Diet-Induced Obese (DIO) Mice

Preclinical studies have consistently shown that **azelaprag**, both as a monotherapy and in combination with other anti-obesity agents, leads to significant weight loss and favorable changes in body composition in DIO mice.

Monotherapy Effects

As a standalone treatment, **azelaprag** has been shown to protect against excessive weight gain, improve body composition, and increase both physical activity and energy expenditure in mice fed a high-fat diet.[2]

Combination Therapy Effects

The most pronounced effects of **azelaprag** have been observed when it is co-administered with incretin receptor agonists.



- With Tirzepatide (GLP-1/GIP Receptor Agonist): In a study with DIO mice, the combination of azelaprag and tirzepatide resulted in a 39% total weight loss, which was approximately double the weight loss achieved with tirzepatide alone.[3][4] This combination therapy also restored the body composition (lean mass vs. fat mass) and muscle function of the obese mice to levels comparable to those of lean control mice.[4]
- With Semaglutide (GLP-1 Receptor Agonist): Similar synergistic effects on weight loss and body composition have been reported when **azelaprag** is combined with semaglutide.[3]
- With Other Anti-Obesity Agents: Azelaprag has also been shown to enhance weight loss and improve body composition when combined with an oral GLP-1 receptor agonist (danuglipron) or a CB1 inverse agonist (rimonabant).[5]

A key finding from these combination studies is that the enhanced weight loss is not due to a further reduction in food intake, suggesting that **azelaprag**'s primary contribution is an increase in energy expenditure.[3]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies of **azelaprag** in DIO mice.

Treatment Group	% Body Weight Loss	% Lean Mass of Body Weight	Grid Hang Latency (seconds)	Reference(s)
DIO + Tirzepatide	16%	60%	38	
DIO + Tirzepatide + Azelaprag	39%	69%	86	
Lean Controls	N/A	70%	79	



Treatment Group	% Body Weight Reduction	Reference(s)
DIO + Semaglutide	11%	[6]
DIO + Semaglutide + Azelaprag	31%	[6]

Experimental Protocols

The following are detailed protocols for conducting studies on the administration of **azelaprag** in mouse models of obesity. These protocols are based on the available information from BioAge Labs' preclinical studies and established methodologies in the field.

Diet-Induced Obesity (DIO) Model

This protocol describes the induction of obesity in mice through the use of a high-fat diet.

- Animal Model: Male C57BL/6J mice are commonly used for DIO studies due to their susceptibility to weight gain and metabolic dysfunction on a high-fat diet.[7]
- Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[7]
- Diet:
 - Upon arrival (e.g., at 6-8 weeks of age), acclimate the mice on a standard chow diet for at least one week.[1]
 - To induce obesity, switch the experimental group to a high-fat diet (HFD). A common HFD provides 45% to 60% of its kilocalories from fat.[7] For example, the D12492 diet (45% kcal from fat) is frequently used.[1]
 - A control group should be maintained on a standard low-fat diet (e.g., 10% kcal from fat).
 [8]
 - Provide food and water ad libitum.[7]



- Duration: Maintain the mice on their respective diets for a period of 10-16 weeks to allow for the development of a stable obese phenotype with characteristics such as increased body weight, adiposity, and glucose intolerance.[1][7][8]
- Monitoring: Record body weight and food intake weekly.[7]

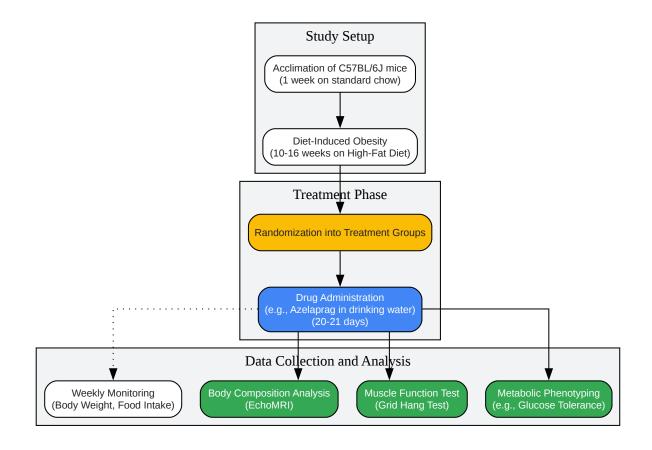
Azelaprag Administration

This protocol details the preparation and administration of azelaprag to DIO mice.

- · Formulation and Dosage:
 - Azelaprag is typically administered orally.
 - For administration in drinking water, a concentration of 1.1 g/L has been used in published studies.[6]
 - To prepare the medicated water, the required amount of azelaprag should be dissolved in the drinking water. The stability of the compound in water over time should be assessed.
 - Fresh medicated water should be provided regularly (e.g., weekly).
- Treatment Groups:
 - Vehicle Control: DIO mice receiving the vehicle (drinking water without the drug).
 - Azelaprag Monotherapy: DIO mice receiving azelaprag in their drinking water.
 - Combination Therapy: DIO mice receiving azelaprag in their drinking water plus a coadministered agent (e.g., tirzepatide, semaglutide).
 - Positive Control: DIO mice receiving the co-administered agent alone.
 - Lean Control: Mice fed a low-fat diet receiving the vehicle.
- Co-administration of Incretin Agonists:
 - Tirzepatide: Administered at a dose of 10 nmol/kg.



- Semaglutide: Administered at a dose of 10 nmol/kg, every three days (Q3D).[6]
- These agents are typically administered via subcutaneous injection.
- Treatment Duration: The treatment period in the reported studies was 20-21 days.[6]



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Caption: Workflow for **azelaprag** studies in DIO mice.

Assessment of Efficacy

These protocols describe the key assays used to evaluate the effects of azelaprag.



- Body Composition Analysis (EchoMRI):
 - Principle: EchoMRI provides a non-invasive and precise measurement of fat mass, lean mass, free water, and total water in conscious mice.[9]
 - Procedure:
 - Calibrate the EchoMRI machine using a canola oil standard.
 - Weigh the mouse and record its weight.
 - Place the mouse into an animal holder. A plunger may be used to gently restrain the mouse and prevent movement.[9][10]
 - Insert the holder into the EchoMRI machine.
 - Initiate the scan. The measurement typically takes 1-3 minutes per mouse.[9][11]
 - Record the values for fat mass, lean mass, and water content.
 - Body composition can be assessed at baseline (before treatment) and at the end of the study.
- Muscle Function (Grid Hang Test):
 - Principle: This test evaluates muscle strength and endurance by measuring the latency to fall from an inverted wire grid.[6]
 - Apparatus: A wire mesh grid that can be inverted.
 - Procedure:
 - Place the mouse on the wire grid.
 - Gently invert the grid so the mouse is hanging upside down.
 - Start a timer and measure the time it takes for the mouse to fall off the grid (latency to fall).



- A cut-off time (e.g., 60-180 seconds) is typically used.
- Perform multiple trials for each mouse with adequate rest periods in between.
- · Metabolic Phenotyping:
 - Glucose Tolerance Test (Oral or Intraperitoneal): To assess glucose homeostasis.
 - Energy Expenditure: Can be measured using metabolic cages (e.g., CLAMS) to determine oxygen consumption (VO2) and carbon dioxide production (VCO2).
 - Physical Activity: Can also be monitored in metabolic cages using infrared beams.

Conclusion

Azelaprag has shown considerable promise in preclinical mouse models of obesity, demonstrating a novel mechanism of action that complements existing anti-obesity therapies. By stimulating the apelin-APJ signaling pathway, azelaprag effectively increases energy expenditure, leading to enhanced weight loss and improved body composition without further suppressing appetite. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of azelaprag and other APJ agonists in the context of obesity and related metabolic disorders.

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